molecular formula C5H7ClO3 B123195 Methyl 4-chloroacetoacetate CAS No. 32807-28-6

Methyl 4-chloroacetoacetate

Cat. No. B123195
Key on ui cas rn: 32807-28-6
M. Wt: 150.56 g/mol
InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
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Patent
US04892966

Procedure details

108 g (1.1 mol) of potassium acetate and 11.4 g (0.05 mol) of benzyltriethylammonium chloride are suspended in 900 ml of acetonitrile, treated with 50 ml of acetic acid and heated to reflux temperature. Within 31/2 hours there are added dropwise thereto 150.5 g (1 mol) of methyl 4-chloroacetoacetate in 100 ml of acetonitrile and the mixture is subsequently held at reflux temperature for 4 hours. The reaction mixture is washed 3 times with 200 ml of 5% NaH2PO4 solution each time and the aqueous phases are back-extracted with 200 ml of CH2Cl2. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 76°-85° C./0.6 mbar and gives 106.17 g (61%) of methyl 4-acetoxyacetoacetate.
Name
potassium acetate
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150.5 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
catalyst
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].C(O)(=O)C.Cl[CH2:11][C:12](=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[C:1]([O:4][CH2:11][C:12](=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:3])[CH3:2] |f:0.1,4.5|

Inputs

Step One
Name
potassium acetate
Quantity
108 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
150.5 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Step Four
Name
Quantity
11.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
ADDITION
Type
ADDITION
Details
Within 31/2 hours there are added dropwise
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture is washed 3 times with 200 ml of 5% NaH2PO4 solution each time
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases are back-extracted with 200 ml of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product distils at 76°-85° C./0.6 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106.17 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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